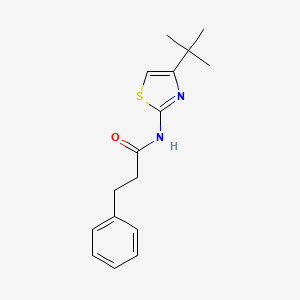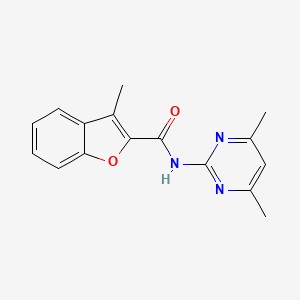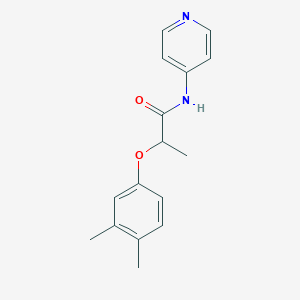
2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide
Vue d'ensemble
Description
2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide, also known as A-366, is a novel and potent inhibitor of histone lysine methyltransferase G9a. It has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and other diseases related to epigenetic regulation.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide has also been demonstrated to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide has anti-inflammatory effects, making it a potential therapeutic candidate for the treatment of inflammatory diseases.
Mécanisme D'action
2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide inhibits the activity of histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). This leads to the repression of gene expression, particularly of tumor suppressor genes, and promotes the growth and survival of cancer cells. 2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the methylation of non-histone proteins, such as p53 and DNMT1, which play important roles in cancer development and progression.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide has been shown to have a selective and potent inhibitory effect on G9a, with an IC50 value of 3.3 nM. It has also been shown to have good pharmacokinetic properties, with a half-life of approximately 5 hours in mice. 2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide has been demonstrated to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide has anti-inflammatory effects, making it a potential therapeutic candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide in lab experiments include its high potency and selectivity for G9a inhibition, as well as its good pharmacokinetic properties. However, the limitations of using 2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide include its high cost and limited availability, as well as the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
For the study of 2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide include the development of more potent and selective G9a inhibitors, as well as the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(1-adamantyl)-N-(4-pyridinylmethyl)acetamide, as well as its potential side effects and toxicity in humans.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-17(20-12-13-1-3-19-4-2-13)11-18-8-14-5-15(9-18)7-16(6-14)10-18/h1-4,14-16H,5-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBUNUBLCIPFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4183312.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183342.png)

![5-methyl-4-phenyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4183355.png)
![N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4183357.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4183368.png)

![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183390.png)
![6-methyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4183398.png)
![2-(3-methyl-4-nitrophenoxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]butanamide](/img/structure/B4183399.png)